H-Pro-his-tyr-OH
Overview
Description
H-Pro-his-tyr-OH is a tripeptide composed of the amino acids proline, histidine, and tyrosine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a proline residue at the N-terminus, a histidine residue in the middle, and a tyrosine residue at the C-terminus.
Mechanism of Action
Target of Action
It’s known that peptides containing histidine and tyrosine residues can interact with various enzymes and receptors in the body .
Mode of Action
For instance, Tyr-Pro, a dipeptide containing tyrosine, has been shown to improve memory .
Biochemical Pathways
It’s known that tyrosine, one of the amino acids in this peptide, is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .
Pharmacokinetics
It’s known that peptides can be absorbed into the bloodstream and distributed to various tissues in the body .
Result of Action
Peptides containing histidine and tyrosine residues can have various physiological effects, including improving memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-his-tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The proline residue is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino group of proline is removed to allow for the addition of the next amino acid.
Coupling: The histidine residue, protected at its side chain, is coupled to the deprotected proline residue using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection and coupling: The protecting group on the amino group of histidine is removed, and the tyrosine residue, protected at its phenolic hydroxyl group, is coupled to the deprotected histidine residue.
Final deprotection and cleavage: The protecting groups on the side chains of histidine and tyrosine are removed, and the peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.
Chemical Reactions Analysis
Types of Reactions
H-Pro-his-tyr-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.
Reduction: The imidazole ring of histidine can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for the oxidation of tyrosine.
Reduction: Reducing agents like sodium borohydride can be employed for the reduction of histidine.
Substitution: Electrophilic reagents such as diazonium salts can be used for substitution reactions involving tyrosine.
Major Products
Oxidation: Oxidized tyrosine derivatives such as dityrosine.
Reduction: Reduced histidine derivatives.
Substitution: Substituted tyrosine derivatives.
Scientific Research Applications
H-Pro-his-tyr-OH has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Comparison with Similar Compounds
H-Pro-his-tyr-OH can be compared with other tripeptides such as H-Gly-his-tyr-OH and H-Pro-his-phe-OH. While these compounds share similar structures, the presence of different amino acids can significantly influence their biological activities and properties. For example, the substitution of glycine for proline or phenylalanine for tyrosine can alter the peptide’s stability, reactivity, and interaction with molecular targets.
List of Similar Compounds
- H-Gly-his-tyr-OH
- H-Pro-his-phe-OH
- H-Pro-his-trp-OH
These comparisons highlight the uniqueness of this compound in terms of its specific amino acid composition and resulting properties.
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c26-14-5-3-12(4-6-14)8-17(20(29)30)25-19(28)16(9-13-10-21-11-23-13)24-18(27)15-2-1-7-22-15/h3-6,10-11,15-17,22,26H,1-2,7-9H2,(H,21,23)(H,24,27)(H,25,28)(H,29,30)/t15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFIGWGYMUFCCQ-ULQDDVLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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